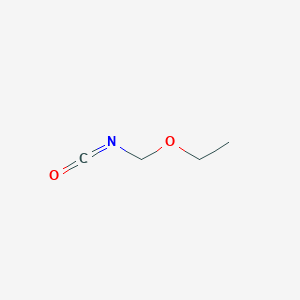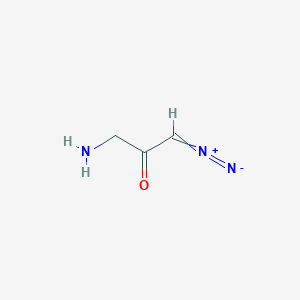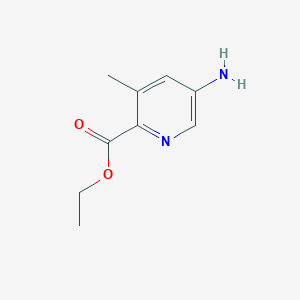![molecular formula C14H12N2OS B13510012 1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B13510012.png)
1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family.
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol can be achieved through several synthetic routes. One common method involves the cyclocondensation of 4-methoxyphenylhydrazine with 2-mercapto-3-pyridinecarboxaldehyde under acidic conditions . Another approach is the cycloaddition reaction of 4-methoxyphenyl isothiocyanate with 2-aminopyridine . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding thioether using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include disulfides, thioethers, and substituted derivatives .
Scientific Research Applications
1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites . This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds also exhibit diverse biological activities but differ in their chemical structure and reactivity.
Imidazo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but have different functional groups, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N2OS |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2H-imidazo[1,5-a]pyridine-3-thione |
InChI |
InChI=1S/C14H12N2OS/c1-17-11-7-5-10(6-8-11)13-12-4-2-3-9-16(12)14(18)15-13/h2-9H,1H3,(H,15,18) |
InChI Key |
GFNQMXZZJQAJHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC=CN3C(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride](/img/structure/B13509950.png)









